molecular formula C20H17N5O2S B2582106 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide CAS No. 1226444-68-3

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide

Cat. No.: B2582106
CAS No.: 1226444-68-3
M. Wt: 391.45
InChI Key: GMJFDETZAXCFOL-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a benzo[c][1,2,5]thiadiazole core, a heterocyclic aromatic system known for its electron-accepting properties, which makes it a valuable building block in materials science, particularly in the development of organic semiconductors and dye-sensitized solar cells (DSSCs) . The structure is further elaborated with a pyridazinone moiety, a privileged scaffold in medicinal chemistry often associated with biological activity. The integration of these two distinct heterocyclic systems creates a unique molecular architecture intended for the exploration of structure-activity relationships. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening in drug discovery campaigns. Its specific research applications could include investigations into kinase inhibition, the development of novel optoelectronic materials, or as a probe for studying biochemical pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. For Use Only.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-12-6-8-14(9-7-12)15-10-11-18(26)25(22-15)13(2)20(27)21-16-4-3-5-17-19(16)24-28-23-17/h3-11,13H,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJFDETZAXCFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.

Molecular Formula: C₁₈H₁₅N₅O₂S₂
Molecular Weight: 397.5 g/mol
CAS Number: 1226448-29-8

The compound features a benzo[c][1,2,5]thiadiazole core, which is known for its electron-deficient properties, making it suitable for various biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the Thiadiazole Core: This can be achieved through cyclization reactions involving appropriate thiadiazole precursors.
  • Pyridazine Derivative Synthesis: The incorporation of the pyridazine moiety is crucial for enhancing biological activity.
  • Final Coupling Reaction: The final step involves the coupling of the thiadiazole and pyridazine derivatives with propanamide to yield the target compound.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit promising anticancer properties. For instance:

  • Mechanism of Action: The compound appears to inhibit key signaling pathways involved in cancer cell proliferation and survival.
  • In Vitro Studies: Cell viability assays have shown that this compound significantly reduces the viability of various cancer cell lines at micromolar concentrations .

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been evaluated using standardized animal models. For example:

  • Protective Effects: Compounds similar to N-(benzo[c][1,2,5]thiadiazol) have shown up to 80% protection against induced seizures at specific dosages .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiadiazole-based compounds. Key findings include:

Structure FeatureEffect on Activity
Substitution on ThiadiazoleEnhances electron-withdrawing properties
Positioning of PyridazineCritical for receptor binding affinity
Alkyl Chain LengthAffects lipophilicity and membrane penetration

Study 1: Anticancer Evaluation

A study conducted on various derivatives demonstrated that modifications at the 4-position of the benzo[c][1,2,5]thiadiazole ring significantly enhanced cytotoxicity against breast cancer cells. The most potent derivative exhibited an IC50 value in the low micromolar range .

Study 2: Anticonvulsant Screening

In a controlled experiment assessing anticonvulsant activity through the PTZ (Pentylenetetrazol) model, several derivatives showed significant delay in seizure onset and reduced frequency of convulsions compared to controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

A. Benzo[c][1,2,5]thiadiazole Derivatives
Compounds sharing the BTD core but differing in substituents or linkers exhibit distinct electronic and steric profiles:

Compound Name Core Modification Key Structural Differences Implications Reference
Target Compound BTD + pyridazinone + p-tolyl Propanamide linker, pyridazinone, p-tolyl Balanced lipophilicity and H-bonding
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide BTD + cyclopenta[c]pyridazin Cyclopentane-fused pyridazin Increased rigidity, reduced flexibility
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Benzo[b]oxazin + oxadiazole Oxadiazole linker, benzooxazin core Enhanced electron-rich character

Replacing BTD with benzo[b][1,4]oxazin (as in ) reduces electron deficiency, altering charge-transfer efficiency in materials or receptor-binding kinetics in drug design .

Electronic and Physicochemical Properties

The BTD moiety’s electron-withdrawing nature lowers the compound’s HOMO energy, a trait critical for applications in organic electronics (e.g., as electron-transport layers in photovoltaic cells) .

The p-tolyl group in the target compound increases logP compared to analogues with unsubstituted aryl groups, enhancing lipid solubility. For instance, replacing p-tolyl with polar substituents (e.g., -OH or -COOH) would drastically reduce membrane permeability.

Q & A

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, serum concentrations) across studies; inconsistent IC50_{50} values may arise from differing ATP concentrations in kinase assays .
  • Orthogonal Validation : Confirm activity using CRISPR-edited cell lines or isoform-specific inhibitors .

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